4-Chloro-4'-methyl-2-(trifluoromethyl)-1,1'-biphenyl
Overview
Description
The compound “4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl” belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The molecular structure of “4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl” would consist of two phenyl rings connected by a single carbon-carbon bond. One of the phenyl rings would have a chlorine atom and a methyl group attached, while the other ring would have a trifluoromethyl group attached .Chemical Reactions Analysis
The chemical reactions of “4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl” would depend on the specific conditions and reagents used. Generally, the chlorine atom might be susceptible to nucleophilic substitution reactions, and the methyl group could potentially undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl” would depend on its structure. For instance, the presence of the chlorine and trifluoromethyl groups would likely make the compound more polar and could affect its solubility in different solvents .Safety and Hazards
Future Directions
The future directions for research on “4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl” could include exploring its potential uses in various fields like pharmaceuticals, materials science, or chemical synthesis. Further studies could also investigate its environmental impact and ways to mitigate any potential hazards .
Properties
IUPAC Name |
4-chloro-1-(4-methylphenyl)-2-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14(16,17)18/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYHPBSAHWTSLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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